molecular formula C14H14N2O2S B11664956 N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11664956
M. Wt: 274.34 g/mol
InChI Key: FVESUGCHAUBUJT-XNTDXEJSSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a thiophenyl group connected through an acetohydrazide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride; reactions are performed under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Introduction of halogenated functional groups into the molecule.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both methoxyphenyl and thiophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2O2S/c1-18-12-5-2-4-11(8-12)10-15-16-14(17)9-13-6-3-7-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+

InChI Key

FVESUGCHAUBUJT-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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